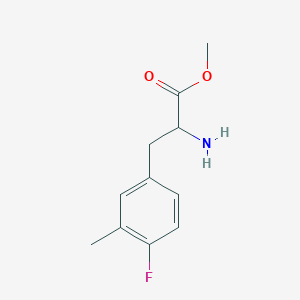
N-Fmoc-N-cyclopentylglycine
Vue d'ensemble
Description
N-Fmoc-N-cyclopentylglycine is a compound with the molecular formula C22H23NO4 . It is also known by other names such as 2-{cyclopentyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid . The compound has a molecular weight of 365.4 g/mol .
Synthesis Analysis
N-Fmoc-N-cyclopentylglycine is synthesized using standard Fmoc chemistry . The Fmoc group is a base-labile protecting group that is commonly used in peptide synthesis . The synthesis process involves the deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .Molecular Structure Analysis
The InChI code for N-Fmoc-N-cyclopentylglycine is 1S/C22H23NO4/c24-21(25)13-23(15-7-1-2-8-15)22(26)27-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20H,1-2,7-8,13-14H2,(H,24,25) . The compound has a topological polar surface area of 66.8 Ų and a complexity of 522 .Chemical Reactions Analysis
The Fmoc group in N-Fmoc-N-cyclopentylglycine is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
N-Fmoc-N-cyclopentylglycine has a molecular weight of 365.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 . Its exact mass and monoisotopic mass are 365.16270821 g/mol .Applications De Recherche Scientifique
Peptide Synthesis
“N-Fmoc-N-cyclopentylglycine” is a type of Fmoc building block, which is widely used in Fmoc solid-phase peptide synthesis (SPPS) . Fmoc SPPS is the method of choice for peptide synthesis . The Fmoc chemistry was adopted due to its compatibility with modified peptides, such as phosphorylated and glycosylated peptides, and for peptide libraries . It’s also easy to automate because there’s no need for corrosive TFA in the synthetic cycles .
Drug Development
The Fmoc SPPS method, which uses building blocks like “N-Fmoc-N-cyclopentylglycine”, has seen a surge in interest due to the success of peptide drugs . The number of synthetic peptides entering clinical trials has grown continuously over the last decade . This suggests that “N-Fmoc-N-cyclopentylglycine” could play a role in the development of new peptide-based drugs.
Biomaterials Research
The rapidly emerging field of peptide-based biomaterials has further stimulated demand for Fmoc SPPS . As “N-Fmoc-N-cyclopentylglycine” is a part of this process, it could potentially be used in the development of new biomaterials.
Orientations Futures
Peptide drug development, including compounds like N-Fmoc-N-cyclopentylglycine, has made great progress in the last decade thanks to new production, modification, and analytic technologies . The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group allow very rapid and highly efficient synthesis of peptides, making it an even more valuable resource for research in the post-genomic world .
Mécanisme D'action
Target of Action
N-Fmoc-N-cyclopentylglycine is a derivative of glycine, an amino acid, and is used in the field of peptide synthesis . The primary target of this compound is the amino group of an incoming amino acid during peptide synthesis .
Mode of Action
The compound acts as a protecting group for the amino group of an activated incoming amino acid during peptide synthesis . The 9-Fluorenylmethoxycarbonyl (Fmoc) group in the compound is base-labile, meaning it can be removed under basic conditions . This allows for the subsequent coupling of another amino acid to the deprotected amino group, facilitating the formation of the peptide bond .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis . The Fmoc group’s ability to protect the amino group and its subsequent removal under basic conditions allows for the efficient and rapid synthesis of peptides . This has significant implications for the synthesis of complex peptides and proteins, which are vital components of various biological processes.
Result of Action
The result of the action of N-Fmoc-N-cyclopentylglycine is the successful synthesis of peptides, including ones of significant size and complexity . By protecting the amino group and allowing for its subsequent deprotection, the compound facilitates the formation of peptide bonds, leading to the assembly of peptides .
Action Environment
The action of N-Fmoc-N-cyclopentylglycine is influenced by the environment in which it is used. For instance, the efficiency of the Fmoc group’s removal is dependent on the basicity of the conditions . Additionally, factors such as temperature and solvent can also impact the efficacy and stability of the compound during peptide synthesis .
Propriétés
IUPAC Name |
2-[cyclopentyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)13-23(15-7-1-2-8-15)22(26)27-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20H,1-2,7-8,13-14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJZUYHCQLIJSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Fmoc-N-cyclopentylglycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B3098713.png)

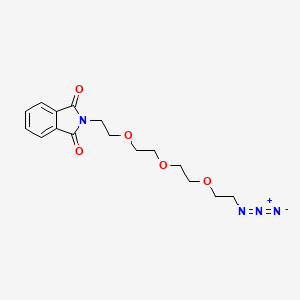
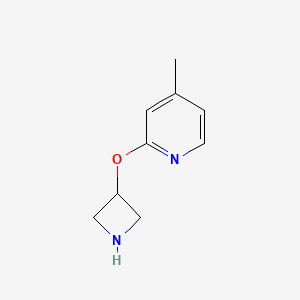
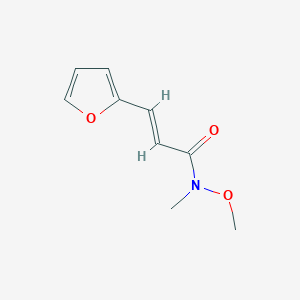
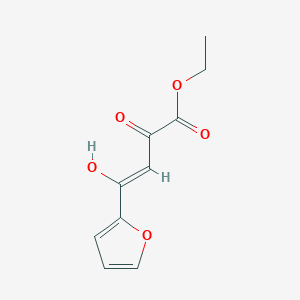

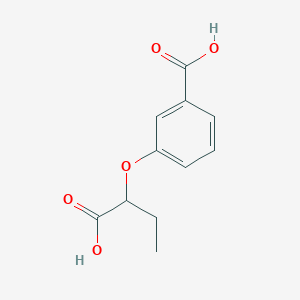
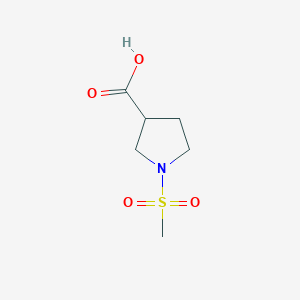
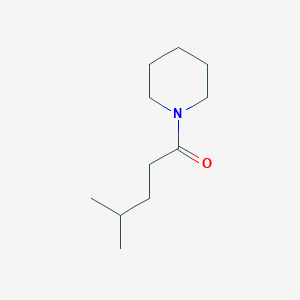
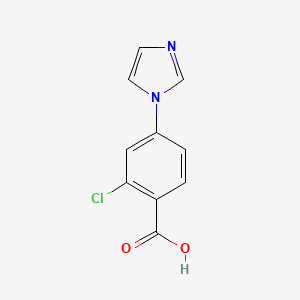
![2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one](/img/structure/B3098805.png)
